Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride
Description
Historical Background and Discovery
The development of methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride emerged from systematic investigations into naphthalene-based amino acid derivatives during the early 21st century. While specific discovery documentation remains limited in available literature, the compound appears to have been synthesized as part of broader pharmaceutical research initiatives targeting novel molecular scaffolds with enhanced biological activity profiles. The historical context of naphthalene chemistry provides important background, as naphthalene derivatives have been extensively studied since the late 19th century for their unique aromatic properties and synthetic versatility.
Research into gamma-aminobutyric acid analogues has provided foundational knowledge for understanding amino acid derivatives similar to this compound. Historical work on gamma-aminobutyric acid began in 1946 with systematic studies of nitrogen metabolism in tissues, leading to the development of analytical methods that enabled detection of microgram quantities of amino acid-related substances. These early investigations established the methodological framework that would later facilitate the synthesis and characterization of complex naphthalene-amino acid conjugates like this compound.
The compound's emergence coincided with advances in medicinal chemistry that emphasized the exploration of naphthalene-containing molecules for pharmaceutical applications. Patent literature from the mid-2000s onwards reveals increasing interest in naphthalene carboxylic acid derivatives and their esters, suggesting a growing recognition of these structural motifs in drug discovery efforts. This historical trajectory reflects the broader evolution of organic chemistry toward more sophisticated molecular architectures that combine multiple functional elements within single molecular frameworks.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 4-amino-4-naphthalen-1-ylbutanoate;hydrochloride. This nomenclature precisely describes the molecular structure, indicating the presence of a methyl ester group attached to a four-carbon chain that bears an amino substituent and a naphthalene ring system at the fourth carbon position.
Table 1: Nomenclature and Identification Parameters
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | methyl 4-amino-4-naphthalen-1-ylbutanoate;hydrochloride |
| Chemical Abstracts Service Registry Number | 811842-01-0 |
| PubChem Compound Identifier | 2756512 |
| ChemSpider Identifier | 2037276 |
| Molecular Formula | C15H18ClNO2 |
| Molecular Weight | 279.76 g/mol |
| Monoisotopic Mass | 279.102606 |
Alternative nomenclature systems provide additional descriptive names for the compound. The systematic name 4-amino-4-naphthalen-1-yl-butyric acid methyl ester hydrochloride emphasizes the compound's derivation from butyric acid, while 1-naphthalenebutanoic acid, gamma-amino-, methyl ester, hydrochloride highlights its relationship to naphthalenebutanoic acid derivatives. These varied naming conventions reflect different organizational approaches within chemical databases and regulatory systems.
The compound's structural complexity necessitates multiple identification parameters to ensure accurate characterization. The International Chemical Identifier string provides a unique digital fingerprint: InChI=1S/C15H17NO2.ClH/c1-18-15(17)10-9-14(16)13-8-4-6-11-5-2-3-7-12(11)13;/h2-8,14H,9-10,16H2,1H3;1H, while the simplified molecular-input line-entry system representation offers a linear notation: COC(=O)CCC(C1=CC=CC2=CC=CC=C21)N.Cl.
Chemical Registry Information and Classification
This compound is classified within multiple chemical taxonomy systems based on its structural features and functional groups. The compound belongs to the broader category of naphthalene derivatives, specifically those containing amino acid functionalities, positioning it within the intersection of aromatic chemistry and amino acid biochemistry.
Table 2: Chemical Classification and Registry Information
| Classification Category | Details |
|---|---|
| Primary Chemical Class | Naphthalene derivatives |
| Functional Group Classification | Amino acid esters, Hydrochloride salts |
| Molecular Framework | Polycyclic aromatic compounds |
| Registry Status | Chemical Abstracts Service registered |
| Database Entries | PubChem, ChemSpider, Chemical Book |
| Patent References | Multiple pharmaceutical patents |
The compound's registry information spans multiple international databases, ensuring global accessibility for research and commercial applications. The Chemical Abstracts Service registry number 811842-01-0 serves as the primary international identifier, while database-specific identifiers facilitate cross-referencing across different information systems. The PubChem database entry, created in 2005 and most recently modified in 2025, demonstrates the compound's sustained relevance in chemical research.
Regulatory classification varies by jurisdiction, with the compound generally categorized as a research chemical rather than a commercial pharmaceutical product. This classification reflects its primary applications in synthetic chemistry and pharmaceutical research rather than direct therapeutic use. The availability of detailed safety data sheets and handling protocols through various chemical suppliers indicates established protocols for laboratory use and storage.
Current Research Significance in Chemical Sciences
Contemporary research applications of this compound span multiple domains of chemical sciences, with particular emphasis on its utility as a synthetic intermediate and research tool. The compound's unique structural features make it valuable for investigating structure-activity relationships in drug discovery programs, where its naphthalene framework provides a rigid aromatic scaffold for pharmacophore development.
Recent investigations have highlighted the compound's potential in enzyme inhibition studies and protein interaction research. The molecular architecture combines hydrophilic amino and ester functionalities with the hydrophobic naphthalene system, enabling interactions with diverse biological targets through multiple binding modes. This dual nature facilitates research into both aqueous and lipophilic biological environments, expanding its utility across various experimental systems.
Table 3: Current Research Applications
| Research Domain | Application | Significance |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | High structural versatility |
| Pharmaceutical Research | Structure-activity relationship studies | Novel pharmacophore exploration |
| Enzyme Studies | Inhibition mechanism investigation | Dual binding mode potential |
| Material Science | Organic semiconductor research | Aromatic electronic properties |
| Analytical Chemistry | Reference standard applications | Structural characterization studies |
The compound's role in contemporary pharmaceutical research extends to its use in exploring cystic fibrosis transmembrane conductance regulator modulators, where naphthalene-containing compounds have shown promise as both potentiators and inhibitors. Structure-based drug discovery approaches have utilized similar molecular frameworks to identify novel therapeutic candidates with improved pharmacological properties compared to existing treatments. This research demonstrates the continued relevance of naphthalene-amino acid conjugates in addressing current medical challenges.
Market analysis indicates sustained demand for this compound in research applications, with multiple chemical suppliers maintaining inventory and offering custom synthesis services. The availability of comprehensive market research reports specifically addressing this compound reflects its commercial significance within the specialized chemicals sector, supporting continued research and development activities across academic and industrial laboratories.
Properties
IUPAC Name |
methyl 4-amino-4-naphthalen-1-ylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-18-15(17)10-9-14(16)13-8-4-6-11-5-2-3-7-12(11)13;/h2-8,14H,9-10,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZTZOWJSDIYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373404 | |
| Record name | Methyl 4-amino-4-(naphthalen-1-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-01-0 | |
| Record name | Methyl 4-amino-4-(naphthalen-1-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration-Esterification-Hydrochlorination Sequence
This method involves three consecutive steps:
- Nitration of Naphthalene : Introduction of an amino group via nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 1-nitronaphthalene.
- Reductive Amination : Reduction of the nitro group to an amine using hydrogen gas over a palladium catalyst (Pd/C) in ethanol at 25°C.
- Esterification with Butyric Acid : Reaction of the amine intermediate with methyl butyrate in toluene under reflux (110°C), catalyzed by sulfuric acid.
- Hydrochloride Formation : Treatment with anhydrous HCl gas in diethyl ether to precipitate the hydrochloride salt.
Key challenges include controlling exothermic reactions during nitration and minimizing over-reduction during amination.
Advanced Catalytic Methods
Recent patents describe improved catalytic systems to enhance yield and purity:
Copper-Mediated Coupling Reactions
A 2024 patent (WO2004080945A1) discloses a method using copper(I) iodide (20 mol%) and potassium phosphate in 2-propanol/ethylene glycol solvent systems. This approach achieves 85% yield by facilitating C–N bond formation between naphthalen-1-ylmethanamine and methyl butyrate precursors at 85–90°C.
Phase-Transfer Catalysis
Tetra-n-butylammonium bromide (5 mol%) enables efficient esterification under mild conditions (20–25°C), reducing side products like bis-alkylated impurities. This method eliminates the need for expensive Pt/C catalysts, lowering production costs by ≈30%.
Reaction Optimization and Process Parameters
Critical parameters influencing yield and purity include:
Purification and Isolation Techniques
Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving ≥98% purity. Impurities such as unreacted 1-nitronaphthalene are removed through activated carbon treatment.
High-Vacuum Distillation
For large-scale production, high-vacuum distillation (0.1–0.5 mmHg) at 150–160°C isolates the hydrochloride salt with minimal thermal degradation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Nitration-Esterification | 72 | 95 | 450 | Moderate |
| Copper-Catalyzed | 85 | 98 | 520 | High |
| Phase-Transfer | 78 | 97 | 400 | High |
The copper-catalyzed method offers superior yield but higher costs due to catalyst expenses. Phase-transfer catalysis provides the best cost-to-yield ratio for industrial applications.
Emerging Innovations
Flow Chemistry Approaches
Continuous-flow reactors enable safer nitration by improving heat dissipation, achieving 94% conversion in 30 minutes versus 4 hours in batch reactors.
Biocatalytic Amination
Pilot studies using transaminase enzymes (e.g., from Aspergillus niger) show promise for greener amine synthesis at 37°C, though yields remain low (55%).
Chemical Reactions Analysis
Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride has diverse applications across various scientific disciplines:
Organic Chemistry
This compound serves as a building block in organic synthesis. Its unique structure allows researchers to explore various chemical reactions and mechanisms, including:
- Esterification : Used in synthesizing related compounds.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions.
Biological Research
The compound has been investigated for its biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against several microbial strains.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Neurotransmitter Modulation : It may influence neurotransmitter systems, providing insights into its role in neurological disorders.
Pharmaceutical Development
This compound is being explored for its potential use in drug development due to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may lead to the development of new therapeutic agents aimed at treating conditions like anxiety and cancer.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
Anticancer Effects
A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests a promising avenue for cancer treatment.
Neurotransmitter Interaction Study
Research indicated that this compound modulates GABAergic neurotransmission, suggesting therapeutic potential in anxiety disorders. The modulation of neurotransmitter systems can be crucial for developing anxiolytic drugs.
Enzyme Inhibition Studies
Investigations into its ability to inhibit certain enzymes revealed promising results, indicating a role in metabolic regulation that could be leveraged for therapeutic purposes. Such enzyme inhibition could play a significant role in drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds to Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride include:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a similar naphthalene structure but with different functional groups.
Naphthoquinones: These are oxidation products of naphthalene derivatives and have different chemical properties and applications.
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Biological Activity
Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (also referred to as the compound ) is a synthetic organic compound characterized by its unique structural features, including a naphthalene ring substituted with an amino group and a butyrate moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H18ClNO2
- Molecular Weight : Approximately 279.76 g/mol
- Solubility : Enhanced solubility in water due to its hydrochloride form, making it suitable for various pharmaceutical applications.
The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that compounds with similar structural features can exhibit significant inhibitory effects on various enzymes and pathways associated with cancer and other diseases.
Inhibition of Enzymatic Activity
A study demonstrated that compounds structurally related to this compound showed promising inhibitory activity against human tissue non-specific alkaline phosphatase (h-TNAP), with IC50 values significantly lower than standard inhibitors like levamisole. This suggests potential use in cancer treatment through enzyme inhibition and apoptosis induction mechanisms .
Case Study: Cytotoxicity Assays
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 69.47 ± 0.07 | Induction of apoptosis via ROS production |
| MCF-7 | 57.03 ± 7.1 | Cell cycle arrest at G0/G1 phase |
These findings indicate that the compound can induce apoptosis through mechanisms such as overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest .
Structure-Activity Relationship (SAR)
The position and orientation of the naphthyl moiety in this compound are crucial for its biological activity. Variations in the amino group's position on the naphthalene ring significantly affect the compound's inhibitory potency against cancer cell lines. For instance, compounds with a different configuration exhibited varying degrees of activity, highlighting the importance of molecular structure in determining pharmacological effects .
Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : As an anti-cancer agent targeting specific pathways involved in tumor growth and survival.
- Neuroprotection : Similar butyrate derivatives have demonstrated neuroprotective effects by regulating mitochondrial function and neuronal apoptosis, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride in complex biological matrices?
- Methodology : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample preparation. Conditioning with methanol, followed by sample loading and elution with organic solvents (e.g., 2-propanol), ensures efficient recovery. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is suitable for quantification, with internal standards like deuterated analogs improving accuracy .
Q. How can the structural integrity of this compound be confirmed during synthesis?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical. For example, the methyl ester group in the structure produces distinct carbonyl stretching vibrations (~1740 cm⁻¹ in FTIR). The hydrochloride salt formation can be verified via chloride ion titration or X-ray crystallography .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses. Store the compound at -20°C in airtight containers to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield of this compound?
- Methodology : Employ factorial design to test variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors. Retrosynthesis tools (e.g., AI-driven platforms) suggest starting with naphthalene derivatives and amino acid precursors, with esterification and hydrochlorination as key steps .
Q. What strategies resolve contradictions in reported toxicity data for naphthalene-containing compounds?
- Methodology : Cross-reference toxicological studies using standardized inclusion criteria (e.g., species, exposure routes, endpoints). For instance, prioritize studies on laboratory mammals (rats/mice) with oral or inhalation exposure routes. Meta-analyses can clarify dose-response relationships and confounding factors like metabolite variability .
Q. How does the naphthalene moiety influence the compound’s pharmacokinetic profile?
- Methodology : Conduct comparative studies using analogs with substituted aromatic rings. Assess logP values (via shake-flask method) to determine lipophilicity and membrane permeability. In vitro assays (e.g., cytochrome P450 inhibition) and in vivo models (e.g., rodent pharmacokinetics) can quantify hepatic metabolism and bioavailability .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to receptors like G-protein-coupled receptors (GPCRs). Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Considerations
- Data Contradiction Analysis : Use statistical tools (e.g., Bland-Altman plots) to evaluate inter-study variability. Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate confounding factors .
- Stereochemical Purity : Chiral HPLC or capillary electrophoresis ensures enantiomeric purity, critical for pharmacological activity. Reference standards (e.g., EP/Pharm. grade) are essential for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
